1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
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Overview
Description
1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one include other pyrazole and thiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Thiazole derivatives: Known for their antimicrobial and anticancer properties
Properties
Molecular Formula |
C9H8ClN3OS |
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Molecular Weight |
241.70 g/mol |
IUPAC Name |
1-[4-(4-chloro-3-methylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-7(10)3-13(12-5)8-4-15-9(11-8)6(2)14/h3-4H,1-2H3 |
InChI Key |
UNTMLQFQFGXQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CSC(=N2)C(=O)C |
Origin of Product |
United States |
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